

ERG240: A Selective BCAT1 Inhibitor for Inflammatory Diseases and Cancer

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Compound of Interest		
Compound Name:	ERG240	
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A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: Branched-chain amino acid transaminase 1 (BCAT1) has emerged as a critical node in cellular metabolism, with compelling links to inflammatory diseases and cancer. This whitepaper provides an in-depth technical guide to **ERG240**, a novel, selective, and orally active inhibitor of BCAT1. We consolidate the current understanding of **ERG240**'s mechanism of action, preclinical efficacy, and pharmacokinetic profile. Detailed experimental protocols for key assays and visualizations of the underlying signaling pathways are provided to facilitate further research and development of this promising therapeutic agent.

Introduction to BCAT1 and the Rationale for Inhibition

Branched-chain amino acid transaminases (BCATs) are pivotal enzymes in the catabolism of branched-chain amino acids (BCAAs), which include leucine, isoleucine, and valine.[1] There are two isoforms of BCAT: the mitochondrial BCAT2 and the cytosolic BCAT1. While BCAT2 is widely expressed, BCAT1 has a more restricted expression pattern, making it a more specific target for therapeutic intervention.

In inflammatory conditions, activated macrophages undergo metabolic reprogramming. BCAT1 is the predominant isoform in human primary macrophages and its inhibition can modulate their



inflammatory response.[1][2] Specifically, BCAT1 inhibition has been shown to decrease oxygen consumption and glycolysis in activated macrophages.[1][2]

In the context of cancer, BCAT1 is overexpressed in several malignancies, including glioblastoma, breast cancer, and gastric cancer. This overexpression is associated with enhanced tumor growth, proliferation, and invasion. BCAT1 is implicated in key oncogenic signaling pathways, most notably the PI3K/AKT/mTOR pathway. Therefore, selective inhibition of BCAT1 presents a promising therapeutic strategy for a range of diseases.

ERG240: A Selective BCAT1 Inhibitor

ERG240 is a structural analog of leucine and a potent and selective inhibitor of BCAT1.[1][2] It is a water-soluble compound with excellent oral bioavailability, making it a promising candidate for clinical development.[1]

Chemical Properties

Property	Value
Chemical Name	Not publicly available
Molecular Formula	C7H12NaO3
Molecular Weight	168.17 g/mol
CAS Number	1415683-79-2
Appearance	White to off-white solid
Solubility	Soluble in water and DMSO

Source: Publicly available chemical supplier data.

In Vitro Efficacy

ERG240 demonstrates high potency and selectivity for BCAT1 over its mitochondrial counterpart, BCAT2.



Parameter	Value	Cell/Enzyme System
IC50 (BCAT1)	0.1-1 nM	Recombinant human BCAT1
IC50 (BCAT2)	No inhibition observed	Recombinant human BCAT2
Macrophage Migration IC50	~5-10 mM	Murine Bone Marrow-Derived Macrophages (BMDMs)

Source: Papathanassiu et al., 2017.[1]

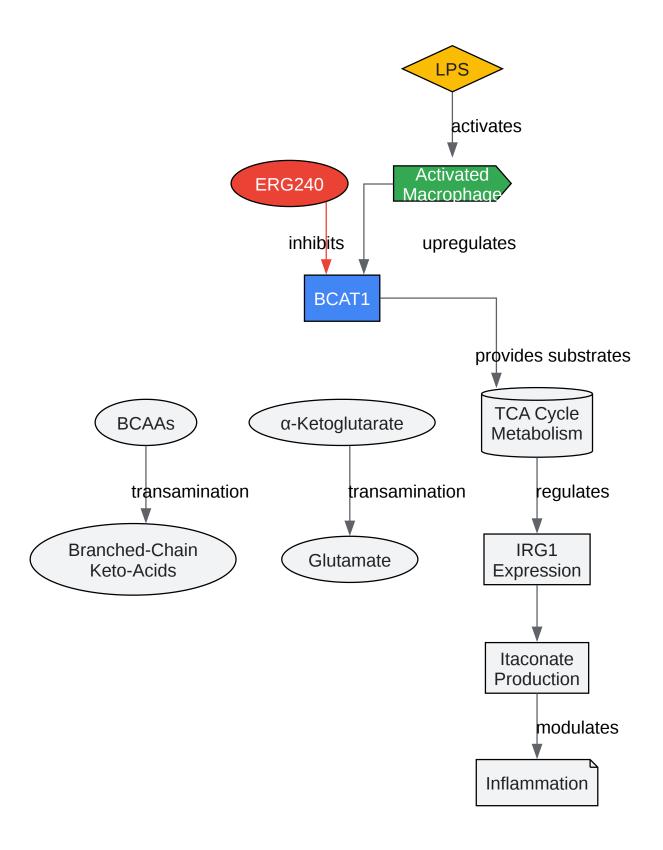
Mechanism of Action

The primary mechanism of action of **ERG240** is the selective inhibition of BCAT1, leading to a cascade of downstream metabolic and signaling changes.

In Inflammatory Macrophages

In lipopolysaccharide (LPS)-activated macrophages, BCAT1 inhibition by **ERG240** leads to a reduction in oxygen consumption and glycolysis.[1][2] This is associated with a significant decrease in the expression of Immunoresponsive Gene 1 (IRG1) and the subsequent production of itaconate.[1][2] This suggests that **ERG240** modulates the "broken" Krebs cycle observed in activated macrophages, pushing them towards a less pro-inflammatory state.





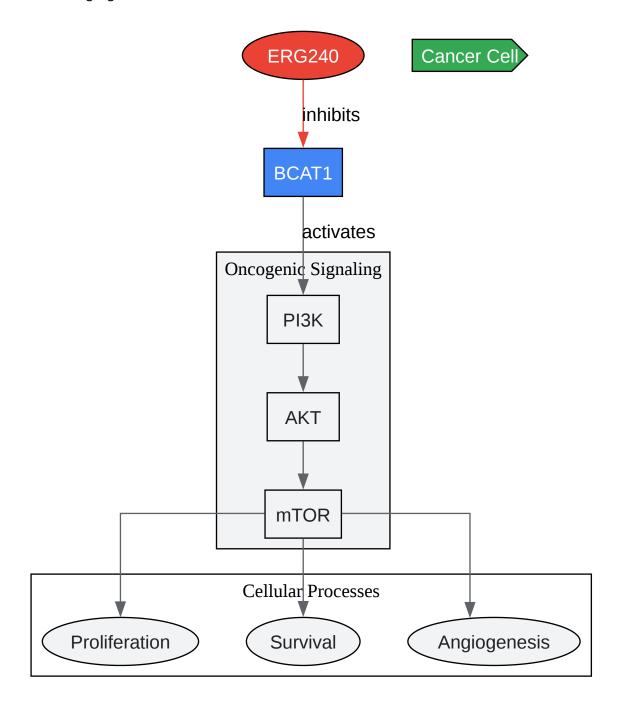
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Figure 1: ERG240 mechanism in activated macrophages.



In Cancer Cells

In various cancer types, BCAT1 is overexpressed and contributes to tumor progression by activating pro-survival signaling pathways. A key pathway implicated is the PI3K/AKT/mTOR cascade. While direct studies on **ERG240**'s effect on this pathway are emerging, the inhibition of BCAT1 is expected to disrupt this signaling axis, leading to reduced cancer cell proliferation, survival, and angiogenesis.



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Figure 2: Hypothesized ERG240 mechanism in cancer cells.

Preclinical In Vivo Studies

ERG240 has demonstrated significant efficacy in animal models of inflammatory diseases.

Animal Model	Dosing Regimen	Key Findings
Collagen-Induced Arthritis (CIA) in Mice	720-1000 mg/kg, p.o., daily	Significantly reduced inflammation, cartilage damage, pannus formation, and bone resorption. Decreased serum levels of TNF and RANKL.
Nephrotoxic Nephritis (NTN) in Rats	500 mg/kg, p.o., daily	Reduced glomerular crescent formation, proteinuria, and serum creatinine. Decreased collagen type I deposition and interstitial fibrosis.
LPS-Induced Acute Inflammation in Mice	500 mg/kg, i.p.	Decreased pro-inflammatory and increased anti-inflammatory transcriptomic features in peritoneal macrophages.

Source: Papathanassiu et al., 2017; MedchemExpress product page.[1]

Pharmacokinetics and Safety

Pharmacokinetic studies in mice have shown that **ERG240** has excellent oral bioavailability and a relatively short plasma half-life.



Parameter	Intravenous (125 mg/kg)	Oral (500 mg/kg)
C0 / Cmax (μg/mL)	185.3	243.7
t½ (h)	0.4	1.1
AUC (μg*h/mL)	67.8	345.5
Bioavailability (F)	-	12.7%

Source: Papathanassiu et al., 2017.[1]

Toxicity studies indicated no major adverse effects with oral or intraperitoneal administration of **ERG240** at doses up to 2 g/kg.[1]

Experimental Protocols BCAT1 Enzymatic Assay (Continuous Fluorometric)

This protocol is adapted from the methods described by Papathanassiu et al., 2017.



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Figure 3: Workflow for BCAT1 enzymatic assay.

Materials:

- Recombinant human BCAT1
- L-Leucine
- α-Ketoglutarate



- NADH
- Leucine Dehydrogenase
- Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
- ERG240
- 96-well black microplate
- Fluorometric plate reader

Procedure:

- Prepare a reaction mixture containing assay buffer, L-leucine, α-ketoglutarate, NADH, and leucine dehydrogenase.
- Add varying concentrations of **ERG240** to the wells of the microplate.
- Add the recombinant BCAT1 enzyme to initiate the reaction.
- Immediately place the plate in a fluorometric plate reader pre-warmed to 37°C.
- Monitor the decrease in NADH fluorescence (Excitation: ~340 nm, Emission: ~460 nm) over time. The rate of NADH consumption is proportional to BCAT1 activity.
- Calculate the initial reaction velocities for each ERG240 concentration.
- Plot the percentage of inhibition against the logarithm of ERG240 concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT)

Materials:

- Cells of interest (e.g., cancer cell lines, macrophages)
- Complete cell culture medium



• ERG240

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well clear microplate
- Spectrophotometer

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Treat the cells with a range of concentrations of ERG240 and a vehicle control.
- Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
- Add 10-20 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
- Carefully remove the medium and add 100-150 μL of solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

In Vivo Collagen-Induced Arthritis (CIA) Model

Materials:

- DBA/1 mice (male, 8-10 weeks old)
- Bovine type II collagen
- Complete Freund's Adjuvant (CFA)



- Incomplete Freund's Adjuvant (IFA)
- ERG240
- Vehicle control

Procedure:

- Immunization: Emulsify bovine type II collagen in CFA. Inject 100 μL of the emulsion intradermally at the base of the tail of each mouse on day 0.
- Booster: On day 21, administer a booster injection of type II collagen emulsified in IFA.
- Treatment: Begin oral administration of ERG240 or vehicle control daily, starting from a
 predetermined day (e.g., day 21 for therapeutic protocol).
- Monitoring: Monitor the mice for signs of arthritis (e.g., paw swelling, erythema) and score
 the severity of the disease regularly.
- Endpoint Analysis: At the end of the study, collect serum for analysis of inflammatory markers (e.g., TNF, RANKL) and paws for histological assessment of inflammation, cartilage damage, and bone erosion.

Future Directions

The preclinical data for **ERG240** are highly promising, particularly in the context of inflammatory diseases. Further investigation is warranted in several areas:

- Clinical Trials: The strong efficacy and favorable safety profile in animal models support the progression of ERG240 into clinical trials for rheumatoid arthritis and other inflammatory conditions.
- Oncology: While the role of BCAT1 in cancer is well-established, more extensive preclinical studies are needed to evaluate the efficacy of ERG240 in a broader range of cancer types, both as a monotherapy and in combination with existing cancer treatments.
- Mechanism of Action in Cancer: Detailed studies are required to elucidate the precise downstream effects of ERG240 on the PI3K/AKT/mTOR and other oncogenic signaling



pathways in various cancer cell types.

 Pharmacology: A more comprehensive characterization of the ADME (absorption, distribution, metabolism, and excretion) properties of ERG240 will be crucial for optimizing dosing regimens in future clinical studies.

Conclusion

ERG240 is a potent and selective inhibitor of BCAT1 with a compelling preclinical profile for the treatment of inflammatory diseases. Its mechanism of action, targeting the metabolic reprogramming of activated macrophages, represents a novel therapeutic approach. Furthermore, given the established role of BCAT1 in cancer, **ERG240** holds significant potential as an anti-cancer agent. The data presented in this whitepaper provide a solid foundation for the continued development of **ERG240** as a first-in-class therapeutic.

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